molecular formula C5H3ClOS B1590205 2-Chlorothiophene-3-carbaldehyde CAS No. 14345-98-3

2-Chlorothiophene-3-carbaldehyde

Cat. No. B1590205
CAS RN: 14345-98-3
M. Wt: 146.6 g/mol
InChI Key: UFRQDLJDTSUKCS-UHFFFAOYSA-N
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Description

“2-Chlorothiophene-3-carbaldehyde” is a chemical compound with the InChI code 1S/C5H3ClOS/c6-5-4 (3-7)1-2-8-5/h1-3H . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

Thiophene derivatives, such as “2-Chlorothiophene-3-carbaldehyde”, are synthesized through various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular weight of “2-Chlorothiophene-3-carbaldehyde” is 146.6 . Its linear formula is C5H3ClOS .


Chemical Reactions Analysis

Thiophene derivatives are involved in various chemical reactions. For instance, 2-bromo-3,3,3-trifluoropropene and benzylthiols undergo an SN2’ mechanism to produce 2-bromo-3,3-difluoroallyl benzyl sulfide .


Physical And Chemical Properties Analysis

“2-Chlorothiophene-3-carbaldehyde” is a solid substance . It is stored at temperatures between 2-8°C in a dark place under an inert atmosphere .

Scientific Research Applications

2-Chlorothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 14345-98-3 .

Thiophene derivatives, which “2-Chlorothiophene-3-carbaldehyde” is part of, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

  • Industrial Chemistry and Material Science : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Field-Effect Transistors (OFETs) : They are used in the fabrication of OFETs .
  • Organic Light-Emitting Diodes (OLEDs) : They are used in the fabrication of OLEDs .
  • Pharmacological Properties : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Nonsteroidal Anti-Inflammatory Drug : For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Voltage-Gated Sodium Channel Blocker : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Condensation Reactions : Thiophene derivatives are used in various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
  • Copper Chloride-Catalyzed Cascade Cyclization : Jiang and co-workers presented a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leading to arylated indeno[1,2-c]thiophenes .
  • Voltage-Gated Sodium Channel Blocker : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Condensation Reactions : Thiophene derivatives are used in various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
  • Copper Chloride-Catalyzed Cascade Cyclization : Jiang and co-workers presented a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leading to arylated indeno[1,2-c]thiophenes .

Safety And Hazards

The safety information for “2-Chlorothiophene-3-carbaldehyde” includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

Thiophene-based analogs, like “2-Chlorothiophene-3-carbaldehyde”, have been gaining interest among scientists as a potential class of biologically active compounds . They are expected to continue playing a vital role in the development of advanced compounds with various biological effects .

properties

IUPAC Name

2-chlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-5-4(3-7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRQDLJDTSUKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482183
Record name 2-Chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothiophene-3-carbaldehyde

CAS RN

14345-98-3
Record name 2-Chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorothiophene-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MI Morja, PM Chauhan, KH Chikhalia - Research on Chemical …, 2021 - Springer
… Notably, in the case of 2-chloro-1-methyl-1H-pyrrole-3-carbaldehyde and 2-chlorothiophene-3-carbaldehyde, the coupling-cyclization reaction also worked well, affording the desired …
Number of citations: 1 link.springer.com
S Sakamaki, E Kawanishi, Y Koga… - Chemical and …, 2013 - jstage.jst.go.jp
The synthesis and structure–activity relationship (SAR) of thiophene-C-glucosides have been explored, and the human sodium-dependent glucose cotransporter 2 (hSGLT2) inhibitory …
Number of citations: 18 www.jstage.jst.go.jp
P Ma, Y Wang, J Wang, N Ma - New Journal of Chemistry, 2023 - pubs.rsc.org
… It was found that 2-chloronicotinaldehyde or 2-chlorothiophene-3-carbaldehyde were suitable to produce the corresponding product 4m or 4n in 40% or 28% yield, respectively. …
Number of citations: 1 pubs.rsc.org
RA Aitken, AD Harper - Advances in Heterocyclic Chemistry, 2017 - Elsevier
The chemistry of the stable thiophene-based quinomethane analogs, namely, 3-alkylidenethiophen-2-ones, 2-alkylidenethiophen-3-ones, and 5-alkylidenethiophen-2-ones, is reviewed …
Number of citations: 2 www.sciencedirect.com

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